

physical and chemical properties of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

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Compound of Interest

Compound Name: 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

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In-Depth Technical Guide to 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**. While this compound is a structurally interesting N-aryl pyrrole derivative, publicly available data on its specific biological activities and mechanisms of action are limited. This document summarizes the known physicochemical properties, provides detailed spectral data for its characterization, and outlines a general experimental protocol for its synthesis via the Paal-Knorr reaction. The absence of specific biological data in the current literature is a notable gap, suggesting an opportunity for further investigation into the potential pharmacological applications of this compound.

Core Physical and Chemical Properties

While specific experimental data for the melting point, boiling point, and solubility of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole** are not readily available in the literature, data from suppliers and analogous compounds provide some insight into its expected properties.

Table 1: Physical and Chemical Properties of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole** and Related Analogues

Property	1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole	1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole	2,5-dimethyl-1-phenyl-1H-pyrrole
CAS Number	288608-09-3[1][2][3]	5044-24-6	83-24-9
Molecular Formula	C ₁₂ H ₁₂ IN[3]	C ₁₂ H ₁₂ BrN	C ₁₂ H ₁₃ N
Molecular Weight	297.13 g/mol [3]	250.13 g/mol	171.24 g/mol
Appearance	White powder[3]	Powder	-
Melting Point	Not Reported	75-77 °C	51-52 °C
Boiling Point	Not Reported	320.2 °C at 760 mmHg	155-160 °C at 15 mmHg
Purity (Typical)	≥ 98%[3]	-	-
Moisture Content (Typical)	≤ 0.50%[3]	-	-
Impurity Level (Typical)	≤ 1%[3]	-	-
Storage Conditions	2-8°C, in a dark, dry, and tightly sealed container[3]	2-8°C	-

Spectral Data and Characterization

The structural confirmation of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole** relies on standard spectroscopic techniques.

Table 2: Spectral Data for **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**

Technique	Data
¹ H NMR (500 MHz, CDCl ₃)	δ 7.59 – 7.57 (d, J = 8.5 Hz, 2H), 7.47 – 7.44 (m, 2H), 5.92 (s, 2H), 1.97 (s, 6H)
¹³ C NMR (125 MHz, CDCl ₃)	δ 138.8, 138.3, 130.2, 128.6, 106.2, 92.9, 13.0
GC-MS (EI, 70 eV)	m/z 297 ([M] ⁺)

Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

The primary synthetic route to **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole** is the Paal-Knorr synthesis, a well-established method for the formation of pyrrole rings.^{[1][4][5][6]} This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-iodoaniline.

General Experimental Protocol: Paal-Knorr Synthesis

This protocol is a generalized procedure based on established Paal-Knorr reactions for similar N-aryl pyrroles.^[7]

Materials:

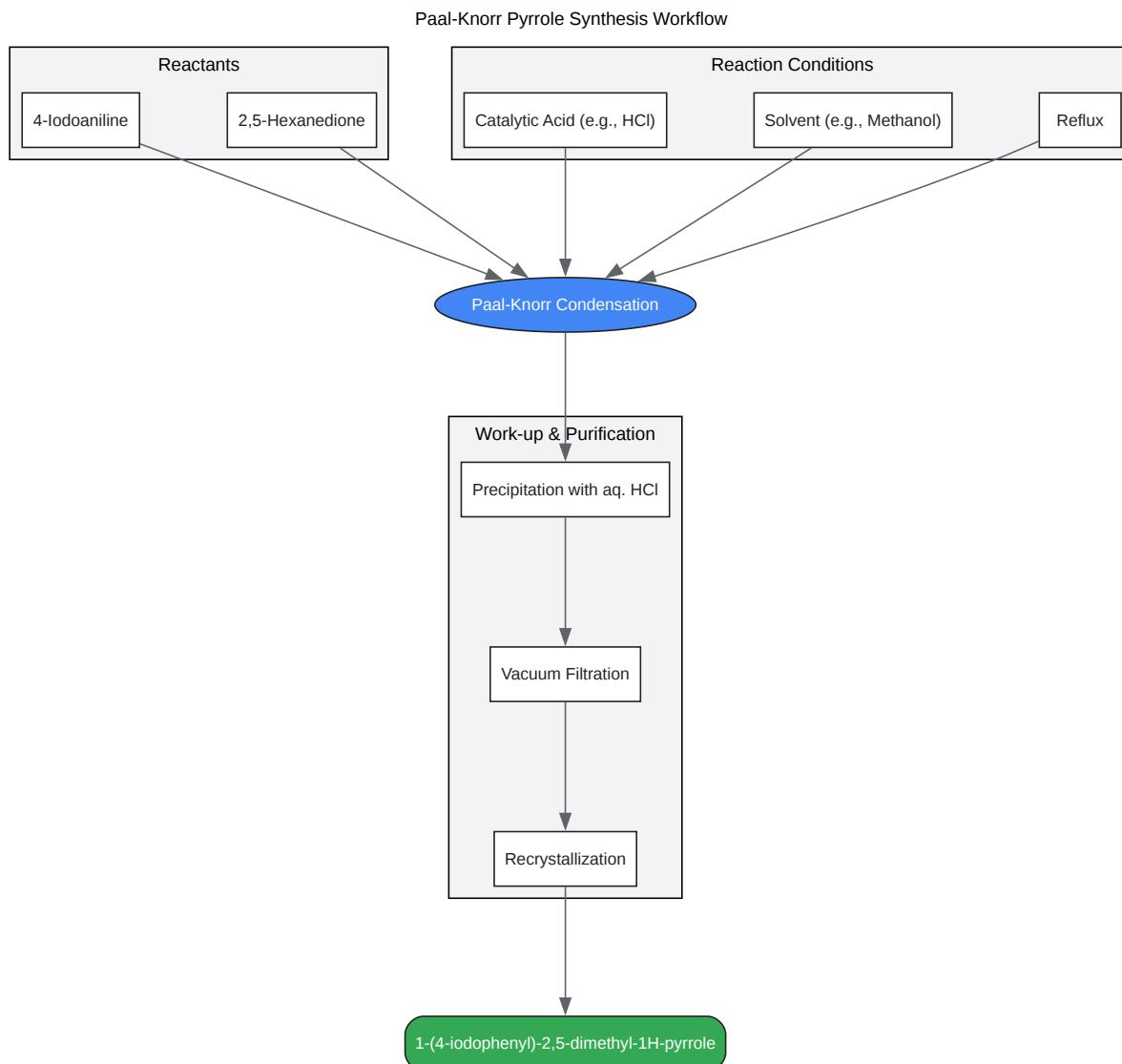
- 4-iodoaniline
- 2,5-hexanedione
- Methanol (MeOH)
- Concentrated Hydrochloric Acid (HCl)
- 0.5 M Hydrochloric Acid (HCl)
- Round-bottom flask
- Reflux condenser

- Ice bath
- Vacuum filtration apparatus
- Recrystallization solvent (e.g., 9:1 Methanol/Water)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 4-iodoaniline (1.0 eq) and 2,5-hexanedione (1.0 to 1.2 eq).
- Add a minimal amount of methanol to facilitate mixing.
- Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).
- Heat the reaction mixture to reflux for a specified time (typically 15-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
- Add cold 0.5 M hydrochloric acid to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent system, such as a methanol/water mixture.
- Dry the purified product under vacuum to obtain **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole** as a solid.

Diagram 1: Paal-Knorr Synthesis of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**

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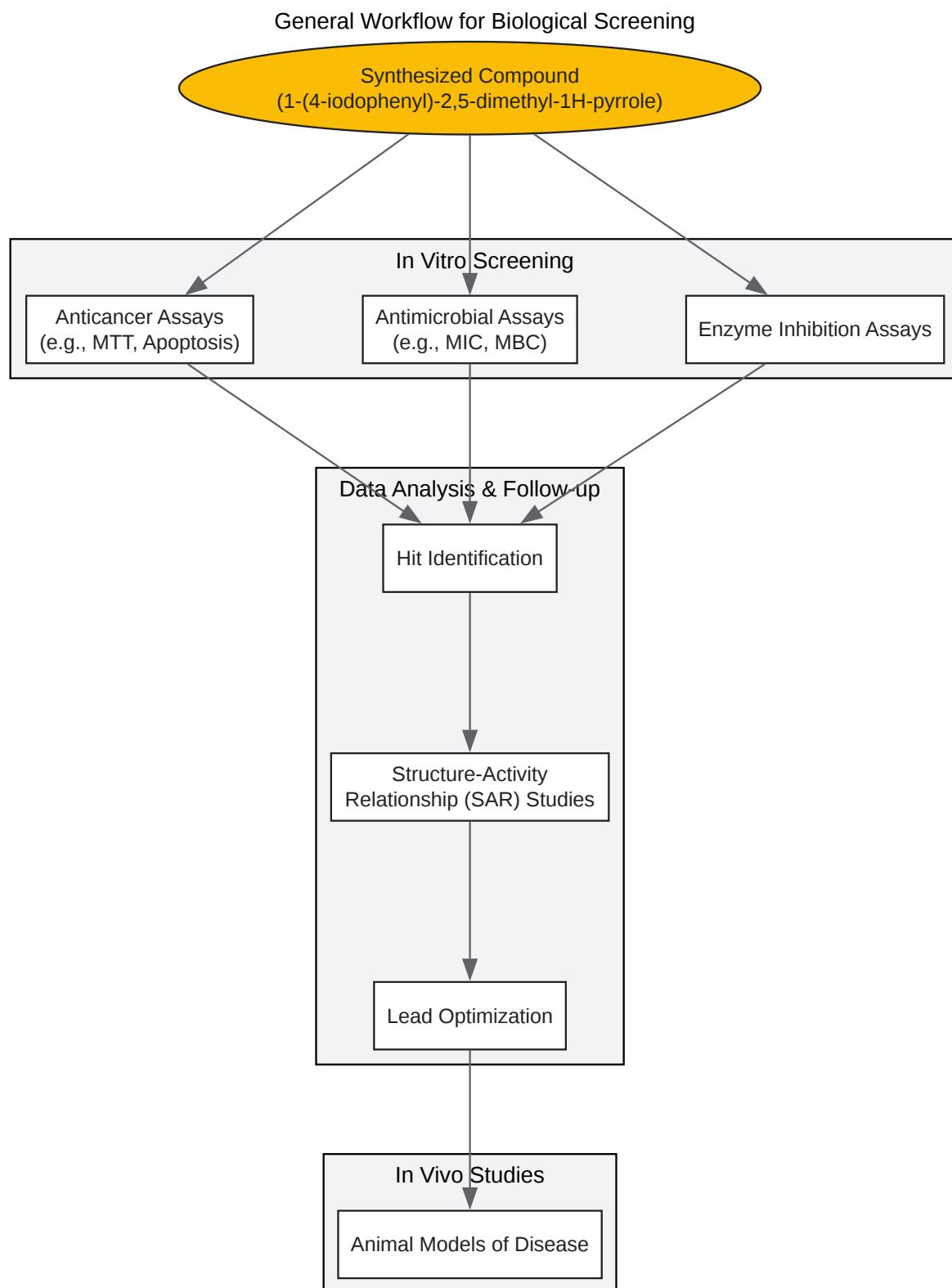
Caption: Paal-Knorr Synthesis Workflow.

Biological Activity and Potential Applications in Drug Development

A comprehensive search of the scientific literature and patent databases did not yield specific data on the biological activity, mechanism of action, or signaling pathways associated with **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**. The pyrrole motif is a common scaffold in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.^{[8][9][10][11][12][13][14][15][16][17][18]} However, the specific contribution of the 4-iodophenyl substituent at the N-1 position and the 2,5-dimethyl groups on the pyrrole ring to any potential biological activity of this particular molecule has not been reported.

The lack of published biological data presents a significant opportunity for future research. Preliminary in vitro screening of this compound against various cancer cell lines, bacterial strains, and fungal pathogens could reveal potential therapeutic applications. Furthermore, enzyme inhibition assays could identify specific molecular targets.

Diagram 2: General Workflow for Biological Screening of a Novel Compound



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Caption: Biological Screening Workflow.

Conclusion

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a readily synthesizable compound with well-defined spectral characteristics. While its physical properties are not fully experimentally determined, they can be reasonably estimated from related structures. The most significant knowledge gap for this molecule is the absence of any reported biological activity. For researchers and professionals in drug development, this compound represents a novel chemical entity with unexplored potential. The established synthetic route allows for its preparation for initial biological screening, which could uncover valuable therapeutic properties and open new avenues for research and development. Further investigation into its biological effects is highly encouraged.

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